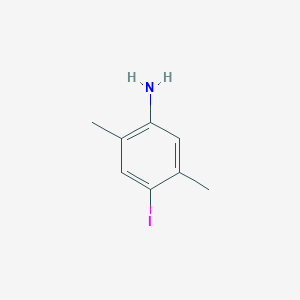

4-Iodo-2,5-dimethylaniline

Beschreibung

Eigenschaften

IUPAC Name |

4-iodo-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJNBUOAWDGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406396 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-13-0 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-2,5-dimethylaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Iodo-2,5-dimethylaniline

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable building block in the development of various organic compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Direct Iodination of 2,5-Dimethylaniline

The direct electrophilic iodination of 2,5-dimethylaniline (p-xylidine) is a straightforward and common method for the synthesis of this compound. This approach involves the reaction of the starting aniline with an iodinating agent, typically molecular iodine, in the presence of a base or in a suitable solvent system. The directing effects of the amino and methyl groups on the aromatic ring favor the substitution at the C4 position.

Experimental Protocol:

A detailed procedure for the direct iodination of a structurally similar compound, 2,6-dimethylaniline, has been reported and can be adapted for 2,5-dimethylaniline.

Procedure: To a solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml), iodine (157.3 g) was added slowly at 0°C.[1] The solution was stirred for 1 hour at 0°C, and the temperature was then raised to room temperature.[1] The mixture was stirred for an additional hour at room temperature before a saturated solution of sodium thiosulfate was added to quench the excess iodine.[1] The layers were separated, and the aqueous layer was extracted with methylene chloride.[1] The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was evaporated under vacuum to yield the product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [1] |

| Product | 4-iodo-2,6-dimethyl benzenamine | [1] |

| Yield | 90% (91.8 g) | [1] |

Note: This data is for the synthesis of 4-iodo-2,6-dimethyl benzenamine, a close structural analog of the target compound. The yield for this compound is expected to be comparable under optimized conditions.

Reaction Pathway Visualization:

Caption: Direct Iodination Pathway.

Sandmeyer Reaction of 2,5-Dimethylaniline

The Sandmeyer reaction provides an alternative and widely applicable route to introduce a halide at a specific position on an aromatic ring.[2][3] This two-step process involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with an iodide ion.

General Experimental Protocol:

The synthesis of this compound via the Sandmeyer reaction would proceed as follows:

Step 1: Diazotization of 2,5-Dimethylaniline 2,5-Dimethylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 2,5-dimethylbenzenediazonium salt.

Step 2: Iodination The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by iodine, leading to the formation of this compound, with the evolution of nitrogen gas. The product can then be isolated through extraction and purified by recrystallization or chromatography.

A similar Sandmeyer iodination of 3,5-dimethoxyaniline has been reported with good yield.[2]

Quantitative Data for a Similar Reaction:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethoxyaniline | [2] |

| Product | Iodine-substituted methoxy ether | [2] |

| Reagents | NaNO₂, H₂SO₄, KI | [2] |

| Yield | 75% | [2] |

Reaction Pathway Visualization:

Caption: Sandmeyer Reaction Pathway.

Aromatic Finkelstein Reaction

The aromatic Finkelstein reaction offers a pathway to synthesize aryl iodides from the corresponding aryl bromides. This copper-catalyzed reaction involves a halogen exchange.

Experimental Protocol:

A detailed protocol for the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline is available and can be adapted.[4]

Procedure: The reaction is conducted under an inert atmosphere (argon) using Schlenk techniques due to the sensitivity of the copper(I) iodide catalyst.[4] In a two-neck flask equipped with a reflux condenser, the starting aryl bromide (e.g., 4-bromo-2,5-dimethylaniline), sodium iodide (2 equivalents), and copper(I) iodide (5 mol%) are combined.[4] A ligand such as N,N'-dimethylethylenediamine (10 mol%) and a solvent like anhydrous 1,4-dioxane are added.[4] The suspension is heated to 110°C for 18 hours.[4] After cooling, the mixture is worked up by pouring it into an ammonia solution, followed by extraction with dichloromethane.[4] The combined organic phases are washed, dried, and the solvent is removed to yield the product.[4]

Quantitative Data for a Similar Reaction:

| Parameter | Value | Reference |

| Starting Material | 2-methyl-4-bromoaniline | [4] |

| Product | 4-iodo-2-methylaniline | [4] |

| Reagents | NaI, CuI, N,N'-dimethylethylenediamine | [4] |

| Solvent | 1,4-dioxane | [4] |

| Temperature | 110°C | [4] |

| Reaction Time | 18 hours | [4] |

| Yield | 90% | [4] |

Reaction Pathway Visualization:

Caption: Aromatic Finkelstein Reaction.

Conclusion

This guide has detailed three primary synthetic pathways for this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield, scalability, and tolerance of functional groups in more complex substrates. Direct iodination offers a straightforward approach, while the Sandmeyer reaction provides a reliable alternative. The aromatic Finkelstein reaction is an excellent option if the corresponding bromo-substituted aniline is readily accessible. The provided experimental protocols and quantitative data for similar transformations offer a solid foundation for the successful synthesis of this compound in a research and development setting.

References

A Technical Guide to the Physicochemical Properties of 4-Iodo-2,5-dimethylaniline

Document ID: TGU-CHEM-4IDMA-20251224 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of 4-Iodo-2,5-dimethylaniline (CAS No. 117832-13-0), a key chemical intermediate in organic synthesis.

Core Physicochemical Properties

This compound, also known as 2,5-dimethyl-4-iodoaniline, is an aromatic amine whose structure is foundational for the development of more complex molecules.[1][2] Its physicochemical characteristics are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 117832-13-0 | [1] |

| Molecular Formula | C₈H₁₀IN | [1] |

| Molecular Weight | 247.08 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Inferred from related compounds[3][4] |

| Calculated LogP | 2.49 | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| Storage Temperature | 2-8°C, Refrigerator | Pharmaffiliates |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of iodo-dimethylaniline derivatives are critical for their application in research and development.

The following protocol is a representative method for the regioselective iodination of dialkylanilines, adapted from the successful and scalable synthesis of the closely related isomer, 4-iodo-2,6-dimethylaniline.[5][6] This method utilizes molecular iodine in a biphasic system, offering high yield and purity without the need for hazardous reagents like iodine monochloride.[6]

Materials and Reagents:

-

2,5-Dimethylaniline

-

Molecular Iodine (I₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (or other suitable organic solvent like Dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer, dissolve 2,5-dimethylaniline in a suitable organic solvent. Add an aqueous solution of sodium bicarbonate.

-

Iodination: To the vigorously stirred biphasic mixture, add molecular iodine portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine, indicated by the disappearance of the characteristic iodine color.[5]

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.[7] The combined organic layers are then washed with brine.

-

Drying and Purification: The combined organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[5][7] Further purification can be achieved by recrystallization or column chromatography if necessary.[7]

GC-MS is a powerful and standard technique for the identification, quantification, and purity assessment of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the compound from a mixture followed by its detection and identification based on its mass-to-charge ratio.

A relevant analytical workflow involves the derivatization of iodide to 4-iodo-N,N-dimethylaniline, which is then extracted and analyzed by GC-MS, demonstrating the suitability of this technique for iodo-aromatic compounds.[8][9]

General Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as cyclohexane, ethyl acetate, or dichloromethane.

-

GC-MS System & Conditions:

-

Gas Chromatograph: Agilent or equivalent system.

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) at m/z ≈ 247 and characteristic fragmentation patterns to confirm the structure.[10]

Visualization of Key Processes

Logical workflows for synthesis and analysis are essential for reproducibility and understanding. The following diagrams illustrate these processes.

References

- 1. chemscene.com [chemscene.com]

- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Iodo-2,5-dimethylaniline (CAS No. 117832-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2,5-dimethylaniline, a key chemical intermediate. The document details its physicochemical properties, a probable synthesis protocol, and its potential applications in synthetic chemistry, particularly in the realm of drug discovery and materials science.

Physicochemical and Computational Data

This compound is an aromatic amine and an organoiodine compound. While extensive experimental data is not widely published, the following tables summarize its fundamental identifiers and computed physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 117832-13-0[1][2] |

| Molecular Formula | C₈H₁₀IN[1] |

| Molecular Weight | 247.08 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2,5-Dimethyl-4-iodoaniline, (4-Iodo-2,5-dimethylphenyl)amine[1] |

| SMILES | NC1=CC(C)=C(I)C=C1C[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.49024 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic iodination of the commercially available starting material, 2,5-dimethylaniline. The aniline functionality is a strong activating group, directing the substitution primarily to the para position. The following protocol is adapted from established procedures for the iodination of substituted anilines.

Experimental Protocol: Iodination of 2,5-Dimethylaniline

Objective: To synthesize this compound via electrophilic aromatic substitution.

Reagents and Materials:

-

2,5-Dimethylaniline

-

Iodine (I₂)

-

1,4-Dioxane (solvent)

-

Pyridine (base)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Methylene chloride (DCM) or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylaniline (1.0 eq.) in 1,4-dioxane (approx. 8 mL per gram of aniline) and pyridine (approx. 0.8 mL per gram of aniline).

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add a solution of iodine (1.1 to 1.5 eq.) dissolved in a minimal amount of 1,4-dioxane to the reaction mixture. The addition should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture at 0°C for approximately 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Add the solution portion-wise until the characteristic dark color of iodine disappears, resulting in a colorless or pale-yellow mixture. This step removes any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract the product with methylene chloride or diethyl ether (3x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Synthetic Chemistry

This compound is a valuable building block for organic synthesis. The presence of the iodo group, a versatile leaving group, and the nucleophilic amino group allows for a wide range of chemical transformations. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing complex molecules in pharmaceutical and materials science research.

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: The iodo group can be readily coupled with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: The amino group can be coupled with aryl halides, or the iodo group can be coupled with other amines, providing a powerful method for constructing carbon-nitrogen bonds to form diarylamines or more complex nitrogen-containing heterocycles.[4][5]

-

Sonogashira Coupling: The iodo substituent is an excellent coupling partner for terminal alkynes, facilitating the synthesis of aryl alkynes.[6][7] This reaction is crucial for building rigid molecular scaffolds.

-

Heck Reaction: Coupling with alkenes can introduce vinyl groups, further expanding the molecular complexity.

These reactions allow for the strategic introduction of diverse functional groups and the construction of molecular scaffolds common in bioactive molecules.

Logical Diagram of Potential Synthetic Transformations

Caption: Potential synthetic pathways using this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected mass spectrometric data can be predicted based on its molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M]⁺˙ (Molecular Ion) | C₈H₁₀IN⁺ | 247.99 |

| [M+H]⁺ | C₈H₁₁IN⁺ | 248.99 |

Note: ¹H and ¹³C NMR spectral data would provide definitive structural confirmation. Researchers synthesizing this compound should perform such analyses.

Role in Drug Discovery and Development

While no specific drug has been publicly cited as being derived directly from this compound, its structural motifs are relevant to medicinal chemistry. For instance, the closely related isomer, 4-Iodo-2,6-dimethylaniline, is a known key intermediate in the synthesis of Rilpivirine, an HIV non-nucleoside reverse transcriptase inhibitor.[3][8]

Building blocks like this compound are instrumental in the early stages of drug discovery. They are used to generate libraries of novel compounds through combinatorial chemistry, leveraging the cross-coupling reactions described previously. These compound libraries are then screened against biological targets to identify potential new therapeutic agents.

Drug Discovery Workflow Visualizationdot

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Iodo-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Iodo-2,5-dimethylaniline. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a predicted ¹H NMR spectrum generated from established computational models. This approach provides a reliable framework for the identification and characterization of this molecule in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on advanced algorithms that account for the electronic environment of each proton in the molecule. The data is presented for a simulated standard NMR instrument operating at 400 MHz, using deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Chemical Shift (δ) ppm | Splitting Pattern | Integration | Coupling Constant (J) Hz |

| H-3 | 7.39 | s (singlet) | 1H | N/A |

| H-6 | 6.55 | s (singlet) | 1H | N/A |

| NH₂ | 3.73 | s (broad) | 2H | N/A |

| 2-CH₃ | 2.30 | s (singlet) | 3H | N/A |

| 5-CH₃ | 2.11 | s (singlet) | 3H | N/A |

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to the signals observed in the ¹H NMR spectrum. The diagram below illustrates the molecular structure with each unique proton labeled, corresponding to the data in the table above.

Caption: Labeled proton environments in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a standard protocol for acquiring a ¹H NMR spectrum, applicable for the analysis of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used depending on sample solubility and desired chemical shift referencing.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the spectrometer frequency (e.g., 400 MHz).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase correct the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in a typical ¹H NMR experiment.

Crystal Structure of 4-Iodo-2,5-dimethylaniline: A Review of Available Data and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 4-Iodo-2,5-dimethylaniline. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that as of the current date, the specific crystal structure of this compound has not been reported or is not publicly available. This document, therefore, provides a summary of the available information on this compound, including its synthesis, and presents a comparative analysis of the crystal structures of closely related iodoaniline derivatives. This information can serve as a valuable resource for researchers working with this and similar molecules.

Introduction

This compound, with the chemical formula C₈H₁₀IN, is an aromatic amine containing an iodine substituent and two methyl groups on the benzene ring.[1] Such halogenated anilines are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals and materials. The spatial arrangement of atoms and molecules within a crystal, known as the crystal structure, is fundamental to understanding a compound's physical and chemical properties, including its solubility, melting point, and reactivity. Despite its potential utility, a detailed crystallographic study of this compound is not currently present in the public domain.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a general and scalable method for the iodination of dialkylanilines has been reported and can be adapted.[2][3][4] The synthesis involves the direct iodination of the corresponding aniline using molecular iodine.

Proposed Synthetic Protocol: Iodination of 2,5-Dimethylaniline

This protocol is adapted from the iodination of 2,6-dialkylanilines.[2][3][4]

Materials:

-

2,5-Dimethylaniline[5]

-

Molecular Iodine (I₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,5-dimethylaniline in a suitable organic solvent like diethyl ether in a reaction flask.

-

Add a saturated aqueous solution of sodium bicarbonate to the flask.

-

To the vigorously stirred biphasic mixture, add a solution of molecular iodine in the same organic solvent dropwise. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of the organic layer disappears.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Crystallographic Data of Related Compounds

In the absence of crystal structure data for this compound, an examination of the crystallographic parameters of structurally similar iodoanilines can provide insights into the potential packing and intermolecular interactions.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-Chloro-4-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | 5.6277(2) | 8.7859(3) | 14.9217(5) | 90 | [6] |

| 4-Chloro-2-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | 4.1538(4) | 11.3685(11) | 15.8550(16) | 90 | [7][8] |

These structures demonstrate that substituted iodoanilines tend to crystallize in common crystal systems like the orthorhombic system. Intermolecular interactions such as N-H···N hydrogen bonds and halogen···halogen contacts are often observed, playing a crucial role in the stabilization of the crystal lattice.[6][7][8]

Experimental Workflow for Crystal Structure Determination

For researchers intending to determine the crystal structure of this compound, a general experimental workflow is outlined below.

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a foundation for researchers in the field. A plausible synthetic route has been outlined, and a comparative analysis of related structures offers predictive insights into its potential solid-state behavior. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, enabling a deeper understanding of its properties and facilitating its application in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Iodination of 2,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iodination of 2,5-dimethylaniline, a key chemical transformation in the synthesis of various pharmaceutical and research compounds. This document details the reaction mechanism, provides a robust experimental protocol, and presents relevant quantitative data to support laboratory and developmental work.

Core Concepts: Electrophilic Aromatic Substitution

The iodination of 2,5-dimethylaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The aniline derivative is an activated aromatic system due to the electron-donating nature of both the amino (-NH₂) and methyl (-CH₃) groups. These substituents increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles.

The amino group is a strong activating group and an ortho, para-director. The methyl groups are weaker activating groups and are also ortho, para-directors. In the case of 2,5-dimethylaniline, the directing effects of the amino and methyl groups synergize to strongly favor the substitution at the C4 position (para to the amino group and ortho to one of the methyl groups), which is the most sterically accessible and electronically enriched position. The primary product of this reaction is therefore 4-iodo-2,5-dimethylaniline.

Reaction Mechanism and Pathway

The reaction is initiated by the generation of an electrophilic iodine species. While molecular iodine (I₂) itself is not highly electrophilic, its reactivity is enhanced in the presence of a base, such as sodium bicarbonate. The base deprotonates the aniline to a small extent, increasing its nucleophilicity. The electrophilic iodine then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step involves the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring and yield the iodinated product.

Caption: Proposed mechanism for the iodination of 2,5-dimethylaniline.

Quantitative Data

Due to the limited availability of specific quantitative data for the iodination of 2,5-dimethylaniline in the public domain, the following table summarizes data from analogous reactions involving similar aniline derivatives. These data provide a strong indication of the expected yield and efficiency of the proposed protocol.

| Substrate | Iodinating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 2,6-Dimethylaniline | I₂ | NaHCO₃ | Diethyl ether/Water | 2 hours | ~95 (crude) | [1] |

| Aniline | I₂ | NaHCO₃ | Water | 0.5 - 1 hour | 75-84 | |

| N,N-Dimethylaniline | I₂ | - | - | - | High | [2] |

Experimental Protocol

This protocol is adapted from a highly efficient method for the iodination of a closely related substrate, 2,6-dimethylaniline, and is expected to yield the desired this compound in high purity and yield.[1]

Materials:

-

2,5-Dimethylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylaniline (1.0 equivalent) in diethyl ether.

-

Addition of Base: Add a saturated aqueous solution of sodium bicarbonate (approximately 1.5 equivalents).

-

Addition of Iodine: While stirring the biphasic mixture vigorously, add a solution of iodine (1.0-1.1 equivalents) in diethyl ether dropwise via a dropping funnel over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Monitoring: Continue vigorous stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After completion of the reaction, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine (the purple color of iodine will disappear).

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (if necessary): The crude product is often of high purity.[1] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or column chromatography on silica gel can be employed.

Experimental Workflow

Caption: A typical experimental workflow for the iodination of 2,5-dimethylaniline.

References

A Technical Guide to 4-Iodo-2,5-dimethylaniline for Chemical Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Synthetic Utility of a Key Building Block

Abstract

4-Iodo-2,5-dimethylaniline is a strategically important chemical intermediate, valued by researchers and drug development professionals for its utility as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive iodine atom and a nucleophilic amino group on a dimethylated benzene ring, makes it an ideal scaffold for constructing novel pharmaceutical agents and other high-value chemical entities. This technical guide provides a comprehensive overview of its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry, with a focus on its role in facilitating key chemical transformations.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with the molecular formula C₈H₁₀IN and a molecular weight of 247.08 g/mol . For researchers requiring this compound, it is commercially available from a number of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and other relevant purchasing information.

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| ChemScene | CS-0108531 | ≥95% | Inquire for details | - |

| Pharmaffiliates | PA 27 0020043 | High Purity | Inquire for details | Stored at 2-8°C |

| BLD Pharm | BD136932 | ≥97% | 1g, 5g, 25g | - |

| Synblock | PB04978 | ≥98% | 1g, 5g, 10g, 25g, 50g, 100g | - |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the direct iodination of 2,5-dimethylaniline. The following protocol is a representative procedure based on established methods for the iodination of anilines.

Reaction Scheme:

A Technical Guide to the Solubility of 4-Iodo-2,5-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Iodo-2,5-dimethylaniline, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document provides a comprehensive overview based on established principles of organic chemistry. It offers a qualitative assessment of its expected solubility in a range of common organic solvents. Furthermore, this guide presents a detailed experimental protocol for the precise quantitative determination of its solubility, ensuring researchers can generate reliable data for their specific applications.

Introduction

This compound is an aromatic amine whose utility in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, is significant. A fundamental physical property that governs its application in solution-phase reactions, purification, and formulation is its solubility in various organic solvents. Understanding and quantifying this solubility is crucial for process optimization, reaction design, and ensuring the homogeneity of reaction mixtures. This guide provides both a predictive qualitative assessment of solubility and a practical experimental framework for its quantitative determination.

Qualitative Solubility Profile of this compound

Based on the general principles of solubility, where "like dissolves like," a qualitative assessment of the solubility of this compound can be made.[1] Aromatic amines, such as this compound, are generally soluble in many organic solvents.[2][3] The presence of the aromatic ring and the iodo-substituent contributes to its nonpolar character, while the amino group provides some polarity and the capacity for hydrogen bonding.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The nonpolar character of both the solute and the solvent leads to favorable van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The aromatic nature of the solute and solvent allows for strong π-π stacking interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers can act as hydrogen bond acceptors for the amine protons, and their overall polarity is compatible with the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Ketones are polar aprotic solvents that can effectively solvate the aromatic amine. |

| Esters | Ethyl acetate, Butyl acetate | High | The polarity of esters is suitable for dissolving substituted anilines. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding with the amine group. Solubility may decrease with increasing alkyl chain length of the alcohol.[3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The significant difference in polarity between the aromatic amine and the aliphatic hydrocarbon will likely result in lower solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid.[4][5][6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Iodo-2,5-dimethylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,5-dimethylaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a reactive iodine atom and an amino group on a dimethylated benzene ring, make it a versatile building block for the construction of complex organic molecules. This compound and its isomers are of significant interest in medicinal chemistry and materials science. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

While specific experimental protocols for this compound are not extensively documented in publicly available literature, its reactivity is comparable to other iodo-dimethylaniline isomers. Therefore, this document provides detailed application notes and representative protocols based on closely related and structurally similar compounds. These methodologies serve as a guide for researchers looking to utilize this compound in their synthetic endeavors.

Physicochemical Properties and Data

A summary of the key physicochemical data for this compound and its related isomers is presented below for easy comparison. Sourcing from reputable chemical suppliers is crucial to ensure high purity and consistency for reproducible experimental results.[1]

| Property | This compound | 4-Iodo-3,5-dimethylaniline | 4-Iodo-2,6-dimethylaniline |

| CAS Number | 117832-13-0[2] | 117832-15-2[1] | 4102-53-8 |

| Molecular Formula | C₈H₁₀IN[2] | C₈H₁₀IN[1] | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol [2] | 247.08 g/mol [1] | 247.08 g/mol |

| Appearance | Solid | Solid[1] | White crystals[3] |

| Purity | Typically ≥95% | Typically ≥95% or ≥97%[1] | ≥98.0%[3] |

| Melting Point | Not specified | 112-113 °C[1] | 52-53°C[3] |

| Storage | Refrigerator (2-8 °C), protect from light | Refrigerator (2-8 °C), protect from light[1] | Not specified |

Core Applications in Organic Synthesis

The primary utility of this compound and its isomers lies in their role as precursors in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures found in many pharmaceuticals and functional materials.[1][4]

1. Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the iodoaniline and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for synthesizing biaryl and substituted aromatic compounds.[5]

2. Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the iodoaniline and an amine. It is a widely used method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][6]

3. Pharmaceutical Intermediate: Iodo-dimethylanilines are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 4-Iodo-2,6-dimethylaniline is a crucial building block in the manufacture of the antiviral drug Rilpivirine.[3][7]

Experimental Protocols

The following protocols are representative examples of reactions where this compound could potentially be used. These specific examples utilize structurally similar iodo-anilines. Researchers should consider these as starting points and may need to optimize conditions for this compound.

Protocol 1: Synthesis of 4-Iodo-2-methylaniline via Aromatic Finkelstein Reaction (Representative Synthesis of an Iodoaniline)

This protocol describes the synthesis of a related compound, 4-iodo-2-methylaniline, from 2-methyl-4-bromoaniline using a copper-catalyzed Finkelstein reaction.[8]

Reaction Scheme:

Caption: Aromatic Finkelstein Reaction for Iodoaniline Synthesis.

Materials:

-

2-methyl-4-bromoaniline

-

Sodium iodide (NaI) (2 equivalents)

-

Copper(I) iodide (CuI) (5 mol%)

-

N,N'-dimethylethylenediamine (ligand) (10 mol%)

-

Anhydrous 1,4-dioxane

-

25% aqueous ammonia solution

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-necked pear-shaped flask, reflux condenser, and standard Schlenk line equipment

Procedure:

-

Reaction Setup: The reaction should be carried out under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[8]

-

To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equiv.), and CuI (5 mol%).[8]

-

Subsequently, add the N,N'-dimethylethylenediamine ligand (10 mol%) and anhydrous 1,4-dioxane.[8]

-

Reaction: Heat the resulting suspension to 110°C and stir for 18 hours.[8]

-

Work-up: After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.[8]

-

Dilute the blue solution with deionized water to double the volume and extract three times with dichloromethane.[8]

-

Wash the combined organic phases with saturated brine and dry over anhydrous MgSO₄.[8]

-

Purification: Remove the solvent under reduced pressure to yield the product. If necessary, further purify the crude product by column chromatography or recrystallization.[8]

Quantitative Data (for 4-iodo-2-methylaniline synthesis): [8]

| Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-methyl-4-bromoaniline | NaI, CuI, N,N'-dimethylethylenediamine | 1,4-Dioxane | 110 | 18 | 90 |

Protocol 2: Representative Suzuki-Miyaura Coupling of an Iodoaniline Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of an iodoaniline with an arylboronic acid, a key C-C bond-forming reaction. This specific example is adapted from procedures for related iodo-aromatic compounds.[5][9]

Reaction Scheme:

Caption: General Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

-

Iodo-dimethylaniline derivative (e.g., this compound) (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or sealed tube

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the iodo-dimethylaniline, the arylboronic acid, and the base.[9]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[9]

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.[9]

-

Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Representative Suzuki Coupling Conditions: [11]

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 |

Protocol 3: Representative Buchwald-Hartwig Amination of an Iodo-Aromatic Compound

This protocol provides a general method for the palladium-catalyzed C-N bond formation between an iodo-aromatic compound and an amine.[6][12]

Reaction Scheme:

Caption: General Buchwald-Hartwig Amination Reaction.

Materials:

-

Iodo-dimethylaniline derivative (e.g., this compound) (1.0 equiv.)

-

Amine (1.2-1.5 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or microwave vial

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the iodo-dimethylaniline, palladium precatalyst, phosphine ligand, and base.[6]

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.[6]

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.[6]

-

Reaction: Seal the tube and heat the reaction mixture to 90-120°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization:

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of pharmaceuticals and novel organic materials. While specific, published protocols for this exact isomer are limited, the well-established reactivity of related iodo-anilines in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a strong foundation for its application. The protocols and data presented here, derived from closely related structures, offer a comprehensive guide for researchers to design and execute synthetic strategies involving this compound. As with any chemical synthesis, optimization of reaction conditions is recommended to achieve the desired outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-iodo-2,5-dimethylaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide range of biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions and can be adapted for the synthesis of diverse 4'-substituted-2,5-dimethylbiphenyl-4-amines.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. The resulting biaryl amine scaffold is a common motif in biologically active molecules, including kinase inhibitors and antimicrobial agents.

Data Presentation: Summary of Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids, illustrating typical reaction conditions and yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 88-96 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 80-90 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |

Note: Yields are illustrative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol outlines a general and robust method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium(0) catalyst.

Materials:

-

This compound (1.0 mmol, 247.1 mg)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Toluene (6 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Schlenk flask or sealed tube

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed solvent mixture (Toluene:Ethanol:Water = 3:1:1).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4'-substituted-2,5-dimethylbiphenyl-4-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol provides a rapid and efficient method for the synthesis of 4'-substituted-2,5-dimethylbiphenyl-4-amines utilizing microwave irradiation.

Materials:

-

This compound (0.5 mmol, 123.5 mg)

-

Arylboronic acid (0.6 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

-

SPhos (0.02 mmol, 8.2 mg)

-

Potassium Phosphate (K₃PO₄) (1.0 mmol, 212.3 mg)

-

1,4-Dioxane (3 mL)

-

Water (1 mL)

-

Microwave vial

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.0 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (3 mL) and water (1 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling and Product Purification

Caption: General experimental workflow for Suzuki coupling reactions.

High-Throughput Screening Workflow for Antimicrobial Activity

The biaryl amine products synthesized via Suzuki coupling can be screened for their potential as antimicrobial agents. The following diagram illustrates a typical high-throughput screening (HTS) workflow.

Caption: High-throughput screening workflow for antimicrobial discovery.[1][2][3]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines. These application notes provide detailed protocols for the Buchwald-Hartwig amination of 4-iodo-2,5-dimethylaniline, a versatile building block for the synthesis of various N-aryl-2,5-dimethyl-p-phenylenediamines. The protocols outlined below are based on established methodologies for the amination of aryl iodides and are intended to serve as a guide for researchers in the development of novel compounds.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the catalytically active Pd(0) species.

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step and stabilize the palladium catalyst.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with various classes of amines. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines

This protocol is suitable for the coupling of this compound with a range of primary and secondary aliphatic amines.

Materials:

-

This compound

-

Amine (primary or secondary aliphatic)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos, or other suitable biarylphosphine ligands)

-

Sodium tert-butoxide (NaOtBu) or another suitable strong base

-

Anhydrous toluene or dioxane

-

Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or other suitable reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to the reaction vessel under the inert atmosphere.

-

Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2,5-dimethyl-p-phenylenediamine.

Protocol 2: General Procedure for the Amination with Anilines

This protocol is adapted for the coupling of this compound with substituted or unsubstituted anilines.

Materials:

-

This compound

-

Aniline derivative

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a suitable biarylphosphine ligand)

-

Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Anhydrous workup and purification solvents

-

Inert gas

-

Schlenk tube or other suitable reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) under the inert atmosphere.

-

Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

-

Add the aniline derivative (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (typically 100-120 °C).

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired N,N'-diaryl-2,5-dimethyl-p-phenylenediamine.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound. Researchers should note that optimal conditions may vary depending on the specific amine coupling partner.

| Amine Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-110 | 75-95 |

| Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 80-98 |

| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 100-120 | 70-90 |

| Substituted Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 110 | 65-85 |

Mandatory Visualization

Below are diagrams illustrating the key aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Iodo-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Iodo-2,5-dimethylaniline as a key starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of Trametinib, a potent MEK inhibitor, highlighting the versatility of this iodoaniline derivative in modern drug development.

Overview and Key Applications

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its primary utility lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. The carbon-iodine bond provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of pharmacologically active compounds.

A significant application of this compound is in the synthesis of the MEK inhibitor, Trametinib. Trametinib is a targeted therapy used in the treatment of various cancers, including melanoma, by inhibiting the MAPK/ERK pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 2,5-dimethylaniline. A general and scalable protocol, adapted from the iodination of structurally similar anilines, is provided below.[1][2]

Experimental Protocol: Iodination of 2,5-dimethylaniline

Materials:

-

2,5-dimethylaniline

-

Iodine (I₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a two-necked flask equipped with a mechanical stirrer, dissolve 2,5-dimethylaniline in a suitable organic solvent like diethyl ether.

-

Add a saturated aqueous solution of sodium bicarbonate to the flask.

-

While stirring the biphasic mixture vigorously, add molecular iodine (I₂) portion-wise over a period of time.

-

Continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of the aqueous phase disappears.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,5-dimethylaniline | [1] |

| Iodinating Agent | Iodine (I₂) | [1] |

| Base | Saturated NaHCO₃ | [1] |

| Typical Yield | 80-95% | [1] |

| Purity (crude) | >95% (by NMR) | [1] |

Application in the Synthesis of a Trametinib Intermediate

This compound is a key precursor for the synthesis of N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide, a late-stage intermediate in the synthesis of Trametinib.[3][4] The formation of this intermediate involves a crucial C-N bond formation, typically achieved through a Buchwald-Hartwig amination reaction.

Experimental Workflow: Synthesis of Trametinib Intermediate

The synthesis of the Trametinib intermediate from this compound (as part of a larger fragment) involves its reaction with a pyridopyrimidine core. The overall workflow can be visualized as follows:

Caption: Synthetic workflow for the Trametinib intermediate.

Experimental Protocol: Buchwald-Hartwig Amination for Trametinib Intermediate Synthesis (Illustrative)

This protocol is an illustrative adaptation based on general Buchwald-Hartwig amination procedures and the known structure of Trametinib.

Materials:

-

This compound (or a derivative like 2-fluoro-4-iodoaniline which is directly used in Trametinib synthesis)

-

The appropriate pyridopyrimidine intermediate (e.g., trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidin-5-yl ester)[4]

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or other Buchwald ligands)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), add the pyridopyrimidine intermediate, this compound derivative, palladium catalyst, phosphine ligand, and the base.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired Trametinib intermediate.

Quantitative Data for a Key Step in Trametinib Synthesis:

| Parameter | Value | Reference |

| Reactant 1 | N-{3-[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidin-5-ylamino]phenyl}acetamide | [3] |

| Reaction Condition | 28% Sodium methoxide in methanol, THF | [3] |

| Product | N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide | [3] |

| Yield | 95% | [3] |

Signaling Pathway Inhibition by Trametinib

Trametinib functions by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[5][6] This pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell proliferation, differentiation, and survival.[5][7] In many cancers, mutations in proteins like BRAF and Ras lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Trametinib.

Caption: The MAPK/ERK signaling pathway and inhibition by Trametinib.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its application in the synthesis of the MEK inhibitor Trametinib underscores its importance in the development of targeted cancer therapies. The protocols and data presented here provide a foundation for researchers and scientists to utilize this compound in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]